3-Methylcyclohept-3-en-1-ol
CAS No.: 918403-21-1
Cat. No.: VC19021580
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918403-21-1 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.20 g/mol |
| IUPAC Name | 3-methylcyclohept-3-en-1-ol |
| Standard InChI | InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h4,8-9H,2-3,5-6H2,1H3 |
| Standard InChI Key | AEVYDJMGNPWURN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCCCC(C1)O |
Introduction
Structural Characterization and Stereochemical Considerations
Molecular Architecture
The core structure of 3-methylcyclohept-3-en-1-ol consists of a cycloheptene ring with a double bond between carbons 3 and 4, a methyl substituent at carbon 3, and a hydroxyl group at carbon 1. The IUPAC name, 3-methylcyclohept-3-en-1-ol, reflects this arrangement . The SMILES notation and InChIKey provide unambiguous representations of its connectivity and stereochemistry . Unlike its cyclohexanol analogs, such as (1R)-3-methylcyclohex-3-en-1-ol (PubChem CID: 144556307) , the seven-membered ring introduces increased conformational flexibility, which may influence its chemical behavior and interaction with biological targets.
Stereoelectronic Effects
The compound’s tertiary alcohol group and adjacent double bond create a conjugated system that stabilizes the molecule through hyperconjugation. This electronic configuration is evident in its computed hydrogen bond donor (1) and acceptor (1) counts, which are critical for predicting solubility and reactivity . The absence of rotatable bonds (rotatable bond count = 0) indicates a rigid framework, potentially favoring specific reaction pathways such as electrophilic additions at the double bond .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Key physicochemical parameters include a calculated XLogP3-AA value of 1.4, suggesting moderate lipophilicity . This property positions the compound between hydrophilic alcohols like ethanol (XLogP3-AA: -0.2) and highly lipophilic terpenes such as limonene (XLogP3-AA: 4.2). The exact mass of 126.104465 Da and molecular weight of 126.20 g/mol align with its elemental composition . While experimental data on melting and boiling points are unavailable, its LogP value implies limited water solubility, necessitating organic solvents for practical applications.
Synthetic Methodologies
Hypothetical Synthesis:
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Precursor Preparation: Cyclohept-3-en-1-one synthesized via oxidation of cycloheptene.
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Grignard Addition: Reaction with methylmagnesium bromide in dry tetrahydrofuran:
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Workup: Acidic quenching to protonate the alkoxide intermediate .
Alternative Cyclization Strategies
Ring-closing metathesis (RCM) of dienes using catalysts like Grubbs’ catalyst offers another route. A diene substrate with appropriate substituents could cyclize to form the cycloheptene ring, followed by functional group interconversion to introduce the hydroxyl group.
Comparative Analysis with Structural Analogs
4-Methylcyclohept-2-en-1-ol (CAS: 445410-39-9)
This constitutional isomer features a double bond between carbons 2 and 3 and a methyl group at carbon 4. Despite sharing the molecular formula , its distinct structure results in different physicochemical properties, including a higher LogP (1.72350) and altered reactivity patterns . The positional isomerism underscores the importance of precise synthetic control to avoid byproducts.
Cyclohexanol Derivatives
(1R)-3-methylcyclohex-3-en-1-ol (PubChem CID: 144556307) and its enantiomer (1S)-3-methylcyclohex-3-en-1-ol (PubChem CID: 130992155) exhibit six-membered rings, leading to reduced ring strain and different conformational dynamics . These compounds highlight how ring size affects stability and application potential.
Theoretical Applications and Biological Relevance
Pharmaceutical Intermediate
Tertiary alcohols like 3-methylpentan-3-ol serve as precursors for sedatives such as emylcamate . By analogy, 3-methylcyclohept-3-en-1-ol could undergo derivatization to produce novel central nervous system (CNS) agents. Its rigid structure may enhance binding affinity to neurological targets compared to acyclic analogs.
Flavor and Fragrance Industry
Cyclic terpene alcohols are widely used in perfumery. The compound’s methyl and hydroxyl groups could contribute to citrus or herbal notes, though experimental odor thresholds remain unstudied.
Material Science
The compound’s conjugated system and rigidity make it a candidate for polymer precursors or liquid crystal components, where structural stability is critical.
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